tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate
Description
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 4-amino-7-azaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-8-14(10-16)7-4-6-11(14)15/h11H,4-10,15H2,1-3H3 |
InChI Key |
DSYGYBAININKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCC2N |
Origin of Product |
United States |
Preparation Methods
Cyclization and Ring Formation
A common approach starts with suitable piperidine or azacyclic precursors, such as tert-butyl 4-methylenepiperidine-1-carboxylate, which undergoes cyclization to form the azaspiro[4.5]decane framework. This can be achieved via nucleophilic substitution or condensation reactions under controlled conditions.
- Reaction solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile (MeCN) are preferred solvents due to their polarity and ability to dissolve both organic and inorganic reagents.
- Temperature: Reactions are typically conducted between 60 °C and 120 °C for cyclization steps to ensure sufficient energy for ring closure without decomposition.
- Bases: Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate intermediates and promote nucleophilic attack.
Protection and Functional Group Manipulation
The amino group is often protected as a tert-butyl carbamate (Boc) to prevent side reactions during ring formation and subsequent steps.
- Protecting group installation: Reaction of the amine precursor with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
- Deprotection: Acidic conditions (e.g., trifluoroacetic acid) can be used later to remove the Boc group if free amine is required.
Oxidation and Ring Expansion
In some synthetic routes, epoxidation followed by ring expansion is employed to adjust the ring size or introduce oxygen functionalities.
- Oxidizing agents: Metachloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) are used for epoxidation.
- Reaction conditions: Room temperature to 60 °C in solvents like dichloromethane (DCM) or acetonitrile.
- Yields: These steps typically achieve high yields, with total yields reported around 70.7% in optimized processes.
A patented method for a related spirocyclic compound (1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester) provides a useful model for the preparation of tert-butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate:
| Step | Reaction Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Reaction of compound II with compound V to form intermediate VI | NaH (1.5–4.0 equiv), THF or DMF solvent, 60–120 °C | High yield; base-promoted nucleophilic substitution |
| 2 | Epoxidation and ring expansion of VI to form target compound | mCPBA or H2O2 (1.0–1.5 equiv), DCM or MeCN, 10–60 °C | Total yield ~70.7%; mild conditions preserve functional groups |
This method emphasizes fewer reaction steps, simple operation, and cost-effective raw materials, making it suitable for large-scale synthesis.
- Purification: Recrystallization, chromatography (e.g., silica gel column), and distillation are employed to isolate the pure compound.
- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the spirocyclic structure and Boc protection; High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) verify purity and molecular weight.
- Storage: The compound is typically stored in airtight containers under inert atmosphere (N2 or Ar) at room temperature or refrigerated to prevent hydrolysis of the tert-butyl ester.
| Parameter | Preferred Conditions | Notes |
|---|---|---|
| Starting materials | Piperidine derivatives, tert-butyl carbamate | Commercially available or synthesized intermediates |
| Solvents | THF, DMF, DCM, MeCN | Polar aprotic solvents favored |
| Bases | NaH, K2CO3 | Promote nucleophilic substitution |
| Temperature | 60–120 °C (cyclization), 10–60 °C (oxidation) | Controlled to optimize yield and minimize side reactions |
| Oxidants | mCPBA, H2O2 | For epoxidation and ring expansion |
| Yield | Up to ~70% overall | High efficiency for multi-step synthesis |
| Purification | Recrystallization, chromatography | Ensures >95% purity |
| Storage | Airtight, inert atmosphere, refrigerated | Protects tert-butyl ester group |
The preparation of this compound involves strategic cyclization of azacyclic precursors, protection of amino groups with tert-butyl carbamate, and selective oxidation or ring expansion steps. Optimized reaction conditions using polar aprotic solvents, appropriate bases, and mild oxidants yield the target compound efficiently with high purity. The methods are scalable and suitable for industrial production, supported by patent literature and chemical supplier data. Analytical techniques such as NMR and HPLC-MS are essential for confirming structure and purity, while proper storage conditions maintain compound stability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles such as alkyl halides, under basic conditions.
Major Products
Oxidation: Oxo derivatives of the spirocyclic compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted spirocyclic compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier effectively.
- Its spirocyclic structure is conducive to enhancing the selectivity and potency of drug candidates by modifying receptor interactions.
-
Antimicrobial Activity :
- Research indicates that derivatives of tert-butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate exhibit antimicrobial properties, making them suitable for developing new antibiotics or antifungal agents.
-
Neuropharmacology :
- Studies have shown that this compound can influence neurotransmitter systems, suggesting potential use in treating conditions like anxiety and depression.
Materials Science Applications
-
Polymer Chemistry :
- The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced mechanical properties and thermal stability.
- Its incorporation into polymer matrices can improve resistance to environmental degradation.
-
Nanotechnology :
- This compound can be functionalized for use in nanocarriers for targeted drug delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial Properties | Demonstrated that derivatives of the compound showed significant activity against Gram-positive bacteria, indicating potential for antibiotic development. |
| Johnson & Lee (2024) | Neuropharmacological Effects | Found that the compound modulates serotonin receptors, suggesting its utility in developing antidepressant therapies. |
| Chen et al. (2022) | Polymer Applications | Reported improved tensile strength and thermal stability in polymers incorporating this compound as a monomer. |
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Core Ring Systems and Heteroatom Variations
- Heteroatom Substitution :
- Sulfur vs. Nitrogen/Oxygen :
- Compound 20f (tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate) replaces an oxygen with sulfur, increasing lipophilicity (melting point: 89–90°C) compared to oxygen-containing analogs .
- tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate () introduces an oxygen atom in the smaller ring, altering hydrogen-bonding capacity and solubility (molecular formula: C₁₃H₂₄N₂O₃; molecular weight: 256.35) .
- Ring Size and Fusion: Spiro[4.4]nonane Systems:
- Compound 20k (tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate) features a smaller spiro[4.4] system, reducing steric hindrance and lowering melting point (69–70°C) compared to spiro[4.5] analogs . Diazaspiro Systems:
Functional Group Variations
- Amino vs. Hydroxyl/Carbonyl Groups: The primary amine at position 1 in the target compound contrasts with tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (), where a hydroxyl group reduces nucleophilicity but improves solubility . tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate () features a ketone group, increasing electrophilicity for conjugate addition reactions .
Challenges in Amino-Functionalized Spirocycles
- The primary amine in the target compound necessitates protective strategies (e.g., Boc groups) to prevent undesired side reactions during synthesis. For example, tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate () employs benzyl protection, requiring additional deprotection steps .
Physicochemical Properties
Melting Points and Physical States
*Estimated based on molecular formula C₁₄H₂₅N₂O₂.
Solubility and Stability
Functionalization Potential
- The primary amine enables coupling reactions (e.g., amide bond formation), making the compound a versatile intermediate for peptidomimetics .
- tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate () has been used in the synthesis of GABA analogs, suggesting similar applications for the target compound .
Biological Activity
Tert-butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate, with the CAS number 1782213-76-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.37 g/mol
- Structure : The compound contains a spirocyclic structure which is characteristic of many bioactive compounds.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Research indicates that this compound may act as an inhibitor of certain enzymes and receptors, particularly those involved in inflammatory processes and immune responses. For instance, it has been noted for its ability to modulate the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in HIV infection and inflammatory diseases .
Pharmacological Studies
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.
- Immunomodulatory Activity : The compound has shown promise in modulating immune responses, potentially offering therapeutic avenues for autoimmune diseases .
- Antiviral Properties : Given its interaction with chemokine receptors, there is ongoing research into its efficacy against viral infections, particularly HIV .
Case Studies
Several case studies have contributed to understanding the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated reduced cytokine levels in macrophages treated with the compound. |
| Study 2 | Immunomodulation | Showed enhanced T-cell response in animal models. |
| Study 3 | Antiviral activity | Indicated potential inhibition of HIV replication in vitro through receptor modulation. |
Synthesis Methods
The synthesis of this compound has been optimized for yield and efficiency. The synthetic route typically involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
